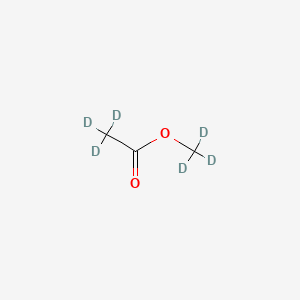

Methyl Acetate-d6

Vue d'ensemble

Description

Methyl Acetate-d6 is a deuterated form of methyl acetate, with the chemical formula C3D6O2. It is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms, which replace the hydrogen atoms in the molecule. This substitution helps to reduce the background signals in NMR spectra, making it easier to analyze the sample of interest .

Méthodes De Préparation

Methyl Acetate-d6 can be synthesized through the esterification of deuterated methanol (methanol-d4) and deuterated acetic acid (acetic acid-d4). The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include:

Reactants: Methanol-d4 and acetic acid-d4

Catalyst: Sulfuric acid

Reaction Temperature: Room temperature to 60°C

Reaction Time: Several hours to complete the esterification

Industrial production methods may involve the use of microwave-assisted esterification, which has been shown to be more efficient and effective compared to conventional methods . This method optimizes variables such as microwave power, catalyst concentration, and reaction time to achieve high conversion rates.

Analyse Des Réactions Chimiques

Methyl Acetate-d6 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form deuterated methanol and deuterated acetic acid.

Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

Reduction: this compound can be reduced to deuterated methanol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions are deuterated methanol and deuterated acetic acid .

Applications De Recherche Scientifique

Organic Synthesis

Methyl acetate-d6 is frequently utilized as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it valuable in various chemical reactions.

Key Reactions:

- Esterification : this compound can be used to synthesize other esters through reaction with carboxylic acids.

- Transesterification : It serves as a reactant in the transesterification of triglycerides to produce biodiesel.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Esterification | Reaction with alcohols to form esters | Ethyl acetate |

| Transesterification | Reaction with triglycerides to produce biodiesel | Fatty acid methyl esters |

Pharmaceutical Applications

This compound has been identified as a potential solvent for pharmaceutical formulations due to its low toxicity and favorable properties.

Case Study: Autoimmune Disease Research

- A study investigated the effects of methyl acetate on Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis. Results indicated that methyl acetate reduced inflammation and demyelination in the central nervous system, suggesting therapeutic potential for autoimmune diseases .

Table 2: Pharmaceutical Applications of this compound

| Application Area | Description | Findings |

|---|---|---|

| Drug Formulation | Solvent for active pharmaceutical ingredients | Enhances solubility and stability |

| Disease Treatment | Potential therapeutic agent for MS | Reduces disease severity in EAE models |

Environmental Studies

This compound is used in environmental research to trace organic compounds and assess pollution levels. Its isotopic labeling allows researchers to track its movement and transformation in various ecosystems.

Application Example: Environmental Monitoring

Mécanisme D'action

The primary mechanism by which methyl acetate-d6 exerts its effects is through its role as a solvent in NMR spectroscopy. The deuterium atoms in the compound do not produce significant signals in the NMR spectrum, which helps to reduce background noise and allows for the clear detection of the sample being analyzed. This makes it an invaluable tool for obtaining detailed structural information about molecules .

Comparaison Avec Des Composés Similaires

Methyl Acetate-d6 can be compared to other deuterated solvents used in NMR spectroscopy, such as:

Acetone-d6: Another deuterated solvent commonly used in NMR spectroscopy.

DMSO-d6: Deuterated dimethyl sulfoxide, widely used due to its ability to dissolve a wide range of compounds.

Chloroform-d: Deuterated chloroform, often used for its high solubility and low reactivity.

What sets this compound apart is its specific use in esterification reactions and its unique properties as a deuterated ester. This makes it particularly useful in studies involving esters and related compounds .

Activité Biologique

Methyl Acetate-d6 (CAS No. 32113-85-2) is a deuterated form of methyl acetate, commonly used as a solvent in organic synthesis and analytical chemistry. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula , where all hydrogen atoms in the methyl group are replaced with deuterium. This substitution enhances its utility in NMR spectroscopy, allowing for clearer analysis of chemical interactions without interference from hydrogen signals.

Antioxidant Activity

Methyl acetate derivatives have been evaluated for their antioxidant capabilities. In vitro assays using DPPH and ABTS methods demonstrated that several related compounds exhibited high radical scavenging activities . Although direct studies on this compound are scarce, the presence of similar functional groups in related compounds indicates a potential for antioxidant activity.

Anticancer Potential

The anticancer properties of methyl acetate derivatives have been investigated in various contexts. For instance, certain organoselenium compounds demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . While this compound has not been directly tested for anticancer activity, its analogs suggest a need for further exploration in this area.

Study on Organoselenium Compounds

A comprehensive study evaluated the biological activities of several organoselenium compounds, including those structurally similar to methyl acetate. The findings indicated promising antimicrobial and anticancer activities, particularly against liver carcinoma cells with an IC50 value lower than conventional chemotherapeutics . This study underscores the importance of exploring the biological activities of methyl acetate derivatives.

Propriétés

IUPAC Name |

trideuteriomethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKVLQRXCPHEJC-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Methyl Acetate-d6 in studying polystyrene?

A: While the abstract doesn't provide specific details on the "why," using deuterated solvents like this compound is common in polymer characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. [] Deuterated solvents minimize solvent signal interference, allowing researchers to better observe the polystyrene signals and gain insights into its structure and properties. []

Q2: Can you elaborate on the concept of "Liquid-liquid equilibrium data" mentioned in the title and its relevance to polystyrene in Methyl Acetate and this compound?

A: "Liquid-liquid equilibrium data" refers to the conditions where two liquids, in this case, polystyrene solutions and Methyl Acetate (or its deuterated form), can coexist without dissolving completely into each other. [] This data is crucial for understanding:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.